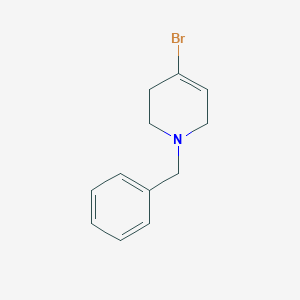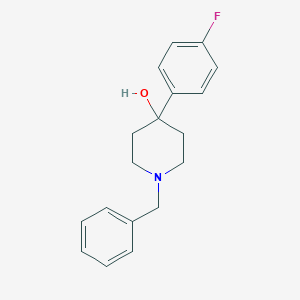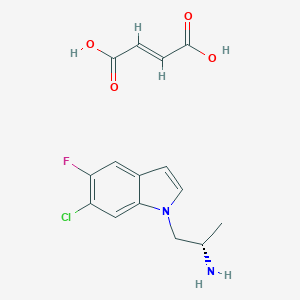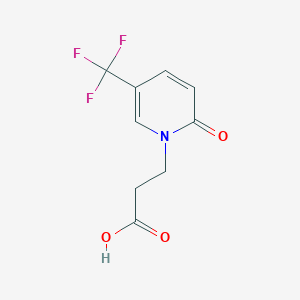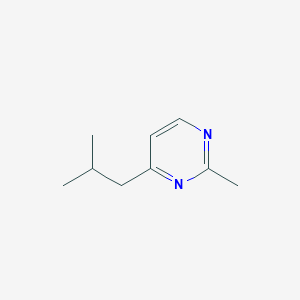
4-Isobutyl-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutyl-2-methylpyrimidine is a chemical compound that belongs to the family of pyrimidines. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 4-Isobutyl-2-methylpyrimidine is not fully understood. However, it is believed to act as a modulator of various biological processes, including ion channels, receptors, and enzymes. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
4-Isobutyl-2-methylpyrimidine has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Isobutyl-2-methylpyrimidine in lab experiments include its unique properties, high purity, and availability. However, its limitations include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many future directions for the use of 4-Isobutyl-2-methylpyrimidine in scientific research. These include the development of new pharmaceuticals and agrochemicals, the exploration of its potential as a ligand in coordination chemistry, and the investigation of its interactions with biological systems. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Conclusion:
In conclusion, 4-Isobutyl-2-methylpyrimidine is a chemical compound that has potential applications in various fields. Its unique properties and potential applications make it a valuable tool in scientific research. However, further studies are needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-Isobutyl-2-methylpyrimidine involves the reaction of 2-methylpyrimidine with isobutyl bromide in the presence of a strong base such as potassium hydroxide. The reaction proceeds via an SN2 mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
4-Isobutyl-2-methylpyrimidine has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in coordination chemistry and as a probe for biological systems.
Propriétés
Numéro CAS |
188708-01-2 |
|---|---|
Nom du produit |
4-Isobutyl-2-methylpyrimidine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-methyl-4-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-9-4-5-10-8(3)11-9/h4-5,7H,6H2,1-3H3 |
Clé InChI |
YONXYGSIBALUAO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)CC(C)C |
SMILES canonique |
CC1=NC=CC(=N1)CC(C)C |
Synonymes |
Pyrimidine, 2-methyl-4-(2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




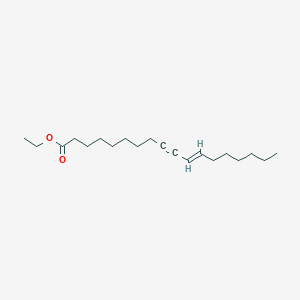
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)

